6-(Methoxycarbonyl)nicotinic acid
Overview
Description
6-(Methoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 and has been studied for its potential pharmacological properties. The substitution of a methoxycarbonyl group at the 6th position of the pyridine ring is of particular interest due to its influence on the compound's biological activity and its interaction with various enzymes .
Synthesis Analysis
The synthesis of 6-substituted nicotinamides, including 6-methoxycarbonyl derivatives, has been described in the literature. These compounds are prepared through various chemical reactions, often starting with nicotinic acid or nicotinamide as the core structure and introducing different substituents at the 6th position. The synthesis methods aim to explore the antineoplastic activities of these compounds against certain types of cancer .
Molecular Structure Analysis
The molecular structure of 6-(Methoxycarbonyl)nicotinic acid is characterized by the presence of a methoxycarbonyl group attached to the pyridine ring. This structural feature is crucial for the compound's interaction with enzymes such as carbonic anhydrase III (CAIII). The carboxylic acid moiety of the ligand is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme's active site .
Chemical Reactions Analysis
6-(Methoxycarbonyl)nicotinic acid and its analogs participate in various chemical reactions, particularly those involving enzyme inhibition. For instance, these compounds have been shown to inhibit CAIII, an enzyme implicated in dyslipidemia and cancer progression. The inhibitory action is due to the compound's ability to bind to the enzyme, as evidenced by chromatographic studies and docking simulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Methoxycarbonyl)nicotinic acid derivatives are influenced by the substituents on the pyridine ring. These properties are important for the compound's solubility, stability, and reactivity, which in turn affect its biological activity and potential therapeutic applications. The presence of a hydrophobic group with a hydrogen bond acceptor at the 6th position enhances the activity of these compounds .
Scientific Research Applications
Inhibition of Carbonic Anhydrase III : 6-substituted nicotinic acid analogues, including 6-(Methoxycarbonyl)nicotinic acid, are potent inhibitors of carbonic anhydrase III (CAIII), an emerging target for the management of dyslipidemia and cancer progression (Mohammad, Alzweiri, Khanfar, & Al-Hiari, 2017).
Microbial Oxidation and Degradation : Certain bacterial species can metabolize nicotinic acid, initiating the degradation process through hydroxylation to form 6-hydroxynicotinic acid (Ensign & Rittenberg, 1964).
Enzymatic Hydroxylation : 6-Hydroxynicotinic acid can be produced from nicotinic acid through enzymatic hydroxylation, using specific microorganisms (Mizon, 1995).
Antineoplastic Activities : Some 6-substituted nicotinamides, related to nicotinic acid, have been synthesized and shown moderate activity against leukemia (Ross, 1967).
Herbicidal Activity : N-(Arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, exhibited excellent herbicidal activity against certain plants (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Lipid-Lowering Drug Effects : Nicotinic acid (niacin) is used as a lipid-lowering drug, decreasing lipolysis in adipose tissue and affecting free fatty acid and triglyceride plasma levels (Tunaru, Kero, Schaub, Wufka, Blaukat, Pfeffer, & Offermanns, 2003).
Synthesis of Biologically Important Derivatives : Facile methods have been developed for synthesizing derivatives of nicotinic acid, which are biologically and medicinally significant (Torii, Inokuchi, & Kubota, 1986).
Role in Nicotine Biosynthesis : Nicotinic acid is involved in the biosynthesis of nicotine in tobacco plants, with specific transformations occurring at different positions of the nicotinic acid molecule (Scott, 1967).
Identification of Receptors for Nicotinic Acid : Receptors for nicotinic acid, such as GPR109A, have been identified and are linked to its therapeutic effects in dyslipidemia treatment (Wise et al., 2003).
Vasorelaxation and Antioxidation Properties : Thionicotinic acid derivatives show vasorelaxant and antioxidative activities, providing insights into the development of new therapeutic agents (Prachayasittikul et al., 2010).
Atherosclerosis Treatment : Nicotinic acid can reduce the progression of atherosclerosis independently of its lipid-modifying effects through the activation of its receptor on immune cells (Lukasova, Malaval, Gille, Kero, & Offermanns, 2011).
Safety And Hazards
properties
IUPAC Name |
6-methoxycarbonylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXLMSDECGEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342194 | |
Record name | 6-(Methoxycarbonyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methoxycarbonyl)nicotinic acid | |
CAS RN |
17874-76-9 | |
Record name | 6-(Methoxycarbonyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methoxycarbonyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.